4-Fluoro-6-(trifluoromethyl)pyridin-3-ol

Catalog No.
S12807407
CAS No.
M.F
C6H3F4NO
M. Wt
181.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol

Product Name

4-Fluoro-6-(trifluoromethyl)pyridin-3-ol

IUPAC Name

4-fluoro-6-(trifluoromethyl)pyridin-3-ol

Molecular Formula

C6H3F4NO

Molecular Weight

181.09 g/mol

InChI

InChI=1S/C6H3F4NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H

InChI Key

DEFWWNWNFKZBKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)O)F

4-Fluoro-6-(trifluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by the presence of a hydroxyl group and multiple fluorine atoms. This compound belongs to the class of trifluoromethylpyridines, which have gained significant attention in various fields due to their unique chemical properties and biological activities. The molecular formula of 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol is C7H4F4N0, indicating the presence of a pyridine ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 6-position, along with a hydroxyl group at the 3-position.

The reactivity of 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. Additionally, the fluorine atoms enhance electrophilicity, making the compound reactive towards nucleophiles. Common reactions include:

  • Nucleophilic substitution: The fluorine atoms can be replaced by various nucleophiles under appropriate conditions.
  • Hydroxyl group reactivity: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
  • Fluorination reactions: The compound can serve as a substrate for further fluorination, leading to more complex derivatives.

Research has shown that trifluoromethylpyridines, including 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol, exhibit significant biological activities. These compounds have been studied for their potential as agrochemicals and pharmaceuticals. For instance, they may possess insecticidal properties and act against various pests. The unique physicochemical properties imparted by fluorine atoms contribute to their biological efficacy .

In particular, studies indicate that derivatives of trifluoromethylpyridines can exhibit anti-tumor activity and phytotoxic effects, suggesting potential applications in cancer treatment and agriculture .

Several methods are employed for synthesizing 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol:

  • Chlorine/fluorine exchange: This method involves the chlorination of a precursor pyridine followed by fluorination.
  • Direct introduction of trifluoromethyl groups: Utilizing trifluoromethyl active species such as trifluoromethyl copper to introduce the trifluoromethyl moiety onto bromo- or iodopyridines.
  • Construction from trifluoromethyl-containing building blocks: This approach constructs the pyridine ring from pre-existing trifluoromethyl compounds.

These methods allow for the efficient production of various derivatives with tailored properties .

The applications of 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol span across multiple industries:

  • Agrochemicals: Used in developing pesticides and herbicides due to its insecticidal properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses, including anti-cancer agents.
  • Material Science: Explored for incorporation into polymers and other materials due to its unique chemical characteristics.

The versatility of this compound makes it valuable in both research and commercial applications.

Interaction studies of 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol focus on its binding affinities and mechanisms of action within biological systems. Research indicates that compounds with similar structures often interact with specific biological targets, influencing pathways related to pest resistance or therapeutic effects against cancerous cells . Understanding these interactions is crucial for optimizing its use in agrochemical formulations and pharmaceutical development.

Several compounds share structural similarities with 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-chloro-5-(trifluoromethyl)pyridineContains amino and chloro groupsPotential anti-tumor activity
3-Chloro-5-(trifluoromethyl)pyridineLacks hydroxyl groupUsed as a fungicide
4-TrifluoromethylpyridineOnly trifluoromethyl substitutionLess complex than 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol
Fluazifop-butylContains a butyl groupFirst TFMP derivative introduced in agrochemicals

The presence of both hydroxyl and trifluoromethyl groups in 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol distinguishes it from other similar compounds, enhancing its reactivity and potential biological activity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

181.01507637 g/mol

Monoisotopic Mass

181.01507637 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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